4-Ethoxybenzoic acid
Overview
Description
4-Ethoxybenzoic acid, also known as para-ethoxybenzoic acid, is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid where the hydrogen atom at the para position is replaced by an ethoxy group (C2H5O). This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxybenzoic acid can be synthesized through several methods. One common method involves the ethylation of para-hydroxybenzoic acid. The reaction typically involves the use of ethyl iodide and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound can be produced through the esterification of para-hydroxybenzoic acid followed by hydrolysis. The esterification is carried out using ethanol and a strong acid catalyst such as sulfuric acid. The resulting ethyl para-hydroxybenzoate is then hydrolyzed under acidic or basic conditions to yield this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-ethoxybenzaldehyde or this compound derivatives.
Reduction: Reduction reactions can convert it to 4-ethoxybenzyl alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of suitable electrophiles can facilitate substitution reactions.
Major Products:
Oxidation: 4-Ethoxybenzaldehyde, this compound derivatives.
Reduction: 4-Ethoxybenzyl alcohol.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Scientific Research Applications
4-Ethoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including liquid crystals and polymers.
Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-ethoxybenzoic acid depends on its specific application. In the context of its use in the synthesis of biologically active molecules, it can act as a precursor that undergoes various chemical transformations to yield the desired active compound. The molecular targets and pathways involved vary based on the final product synthesized from this compound.
Comparison with Similar Compounds
4-Ethoxybenzoic acid can be compared with other similar compounds such as:
4-Methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
4-Bromobenzoic acid: Contains a bromine atom at the para position instead of an ethoxy group.
4-Chlorobenzoic acid: Contains a chlorine atom at the para position instead of an ethoxy group.
Uniqueness: The presence of the ethoxy group in this compound imparts unique chemical properties, such as increased hydrophobicity and different reactivity compared to its methoxy, bromo, and chloro analogs. This makes it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-ethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSGDXCJYVZFTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060709 | |
Record name | Benzoic acid, 4-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619-86-3 | |
Record name | 4-Ethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-ETHOXYBENZOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8705 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzoic acid, 4-ethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.653 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-ETHOXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZR23XEQ7W | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the exact mechanism of action is not fully elucidated in the provided research, [] 4-ethoxybenzoic acid has been shown to inhibit biofilm formation in Staphylococcus aureus. [] This effect appears to be related to its ability to interfere with bacterial adherence and aggregation processes, ultimately hindering the establishment of the biofilm structure. [] Additionally, research suggests that this compound may potentiate the activity of vancomycin against established biofilms, possibly by disrupting the biofilm matrix and increasing antibiotic penetration. []
ANone:* Molecular Formula: C9H10O3* Molecular Weight: 166.17 g/mol* Spectroscopic Data: Characterization often involves NMR (Nuclear Magnetic Resonance) and IR (Infrared) Spectroscopy. While not explicitly provided in the abstracts, key features would include: * NMR: Aromatic signals for the benzene ring protons, a quartet and triplet for the ethoxy group (-CH2CH3), and a broad signal for the carboxylic acid (-COOH) proton. * IR: A strong, broad peak around 1700 cm-1 indicating the carboxylic acid carbonyl group (C=O), and peaks around 2800-3000 cm-1 representing C-H stretches.
A: this compound has been successfully used to modify the surface of multiwalled carbon nanotubes (MWCNTs). [, ] This modification enhances the dispersion of MWCNTs in polymer matrices like polyethylene (PE) and high-density polyethylene (HDPE), improving their compatibility and potentially leading to composites with enhanced properties. [, ] The stability of this compound under the processing conditions used for these composites suggests its suitability for such applications.
ANone: The provided abstracts do not focus on the catalytic properties of this compound. Research primarily highlights its role as a functional group for material modification rather than a catalyst itself.
ANone: While not explicitly mentioned in the provided abstracts, computational chemistry techniques could be employed to investigate various aspects of this compound, such as:* Molecular modeling: To understand its three-dimensional structure and potential interactions with biological targets (e.g., bacterial proteins involved in biofilm formation).* QSAR (Quantitative Structure-Activity Relationship) studies: To explore the relationship between structural modifications of this compound and its biological activity, potentially leading to the design of more potent derivatives.
ANone: The available abstracts primarily focus on the synthesis, characterization, and preliminary applications of this compound, with a specific emphasis on its interaction with nanomaterials and potential as an anti-biofilm agent. The information provided does not extend to comprehensive pharmacological, toxicological, or environmental impact assessments. Further research is necessary to address these aspects.
A: The research highlights the potential for cross-disciplinary applications of this compound, particularly at the interface of chemistry, materials science, and biology. Its use in modifying carbon nanotubes for composite materials [, ] showcases its relevance in material science, while its anti-biofilm activity [] points towards potential applications in biomedical fields. Further exploration of these avenues could lead to synergistic advancements in these disciplines.
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